Ethyl 2-aminopent-4-enoate
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Overview
Description
Ethyl 2-aminopent-4-enoate is a non-proteinogenic amino acid found in various organisms, including bacteria, plants, and animalsThis compound plays a crucial role in the metabolic pathways of many organisms, including humans.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-aminopent-4-enoate can be synthesized through various methods. One common approach involves the reaction of ethyl acrylate with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-aminopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated analogs.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-aminopent-4-enoate has diverse applications in scientific research:
Chemistry: It is used in the synthesis of highly substituted unnatural α-amino esters through palladium-catalyzed three-component coupling reactions.
Biology: The compound is involved in the synthesis of neurotransmitters such as dopamine and plays a role in the metabolism of other amino acids.
Industry: The compound is used in the synthesis of commercially important materials, demonstrating its significance in industrial chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-aminopent-4-enoate involves its role as a precursor in various biochemical pathways. It is involved in the synthesis of neurotransmitters and other essential biomolecules. The compound interacts with specific enzymes and receptors, facilitating the conversion of substrates into products within metabolic pathways .
Comparison with Similar Compounds
- Ethyl 2-acetyl-3-oxo-5-phenylpent-4-enoate
- Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate
- Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoate
Comparison: Ethyl 2-aminopent-4-enoate is unique due to its role in the synthesis of neurotransmitters and its involvement in various metabolic pathways. Unlike its analogs, which may exhibit different bonding interactions and tautomeric forms, this compound is specifically involved in the synthesis of dopamine and other essential biomolecules.
Properties
IUPAC Name |
ethyl 2-aminopent-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-5-6(8)7(9)10-4-2/h3,6H,1,4-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRBRYURDQQPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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